molecular formula C11H19NO3 B1626219 tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate CAS No. 253866-57-8

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

Cat. No. B1626219
CAS RN: 253866-57-8
M. Wt: 213.27 g/mol
InChI Key: YAGAVXVWDVQSSM-UHFFFAOYSA-N
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Description

“tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 . It is used in research and has applications in custom synthesis and manufacturing .


Synthesis Analysis

The synthesis of “tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate” involves an acid-mediated 6-endo-trig cyclisation of amine-substituted enones . The key cyclisation generates the 4-oxopiperidine products in high overall yields from a wide range of alkyl substituted enones . The synthetic utility of the trans-6-alkyl-2-methyl-4-oxopiperidines formed from this process was demonstrated with the total synthesis of the quinolizidine alkaloid, (+)-myrtine and the piperidine alkaloid, (−)-solenopsin A .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate” is represented by the SMILES string CC1CCCC(=O)N1C(=O)OC(C)(C)C . This indicates that the molecule contains a piperidine ring with a carbonyl group (=O) and a tert-butyl group (C©©C) attached to the nitrogen atom. Another carbonyl group is attached to one of the carbon atoms in the ring, and a methyl group (CH3) is attached to another carbon atom in the ring .


Physical And Chemical Properties Analysis

“tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate” is a solid at room temperature . Its molecular formula is C11H19NO3 and it has a molecular weight of 213.27 . Further physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Protein Tyrosine Kinase Inhibitors

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient synthesis method for this compound involves a series of steps starting from 4-methylpyridinium and includes reactions such as SN2 substitution, borohydride reduction, oxidation, and acylation. This process achieves a high total yield and is suitable for industrial scale-up (Chen Xin-zhi, 2011).

Crystallography and Molecular Structure

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate has been studied through X-ray crystallography to understand its molecular structure and packing. For example, its derivative tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate shows an axial orientation of the isobutyl side chain at the 6-position of the piperidine ring (C. Didierjean et al., 2004).

Synthesis of Piperidine Derivatives

The compound has been utilized in the stereoselective synthesis of various substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These compounds are significant for the preparation of diverse piperidine derivatives, which have potential applications in medicinal chemistry (V. Boev et al., 2015).

Application in Organic Synthesis

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate is used in the synthesis of various organic compounds. For instance, it serves as a starting material in the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, which is further coupled with aromatic aldehyde to yield Schiff basecompounds. These compounds are characterized using spectroscopic methods and X-ray crystallography, indicating their potential in various chemical applications (N. Çolak et al., 2021).

Structural Modifications and Synthesis

The title compound has been used in complex syntheses involving multiple reaction steps, demonstrating its versatility as a chemical intermediate. For example, it underwent hydrogenation, Boc (tert-butoxycarbonyl) protection, methylation, oximation, hydrolysis, esterification, and ammonolysis in one particular synthesis, showcasing its utility in creating complex molecular structures with potential pharmaceutical applications (Juxian Wang et al., 2008).

Asymmetric Synthesis of Piperidine Derivatives

The compound has been employed in the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, a potent protein kinase inhibitor. The synthesis process demonstrates potential for industrial application due to its mild conditions and high yields (B. Hao et al., 2011).

properties

IUPAC Name

tert-butyl 2-methyl-6-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-6-5-7-9(13)12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGAVXVWDVQSSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467251
Record name tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate

CAS RN

253866-57-8
Record name tert-Butyl 2-methyl-6-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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